molecular formula C15H13NO2 B11940713 3-(Dimethylamino)-6h-benzo[c]chromen-6-one CAS No. 56825-75-3

3-(Dimethylamino)-6h-benzo[c]chromen-6-one

Cat. No.: B11940713
CAS No.: 56825-75-3
M. Wt: 239.27 g/mol
InChI Key: BEMAPOPZFOZVDQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-6h-benzo[c]chromen-6-one is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-6h-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with dimethylamine in the presence of an acid catalyst, followed by cyclization to form the chromenone structure. Another method involves the use of 2-hydroxyacetophenone and dimethylamine under similar conditions. The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)-6h-benzo[c]chromen-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-6h-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

3-(Dimethylamino)-6h-benzo[c]chromen-6-one can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its dimethylamino group, which enhances its solubility and reactivity, making it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

56825-75-3

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-(dimethylamino)benzo[c]chromen-6-one

InChI

InChI=1S/C15H13NO2/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)18-14(12)9-10/h3-9H,1-2H3

InChI Key

BEMAPOPZFOZVDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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